6-Iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene
CAS No.: 300369-65-7
Cat. No.: VC3852847
Molecular Formula: C24H20I2O4
Molecular Weight: 626.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300369-65-7 |
|---|---|
| Molecular Formula | C24H20I2O4 |
| Molecular Weight | 626.2 g/mol |
| IUPAC Name | 6-iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene |
| Standard InChI | InChI=1S/C24H20I2O4/c1-27-13-29-21-9-3-15-11-17(25)5-7-19(15)23(21)24-20-8-6-18(26)12-16(20)4-10-22(24)30-14-28-2/h3-12H,13-14H2,1-2H3 |
| Standard InChI Key | LSFNKCJOWHKIRZ-UHFFFAOYSA-N |
| SMILES | COCOC1=C(C2=C(C=C1)C=C(C=C2)I)C3=C(C=CC4=C3C=CC(=C4)I)OCOC |
| Canonical SMILES | COCOC1=C(C2=C(C=C1)C=C(C=C2)I)C3=C(C=CC4=C3C=CC(=C4)I)OCOC |
Introduction
Structural and Molecular Features
Core Architecture
The compound consists of two naphthalene rings connected at the 1-position of each moiety, forming a binaphthalene scaffold. Each naphthalene unit is substituted with:
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Iodine atoms at the 6-positions, introducing steric bulk and polarizability.
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Methoxymethoxy groups (-OCHOCH) at the 2-positions, which serve as protective groups for hydroxyl functionalities during synthetic sequences .
This arrangement creates a symmetrical, electron-rich aromatic system with limited conformational flexibility due to the fused ring structure. The InChIKey (LSFNKCJOWHKIRZ-UHFFFAOYSA-N) and SMILES (COCOC1=C(C2=C(C=C1)C=C(C=C2)I)C3=C(C=CC4=C3C=CC(=C4)I)OCOC) encode its stereochemical and substituent positioning .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 626.2 g/mol | |
| XLogP3-AA | 7.2 | |
| Rotatable Bond Count | 7 | |
| Hydrogen Bond Acceptors | 4 |
Synthetic Methodologies
Halogenation and Protection Strategies
The synthesis of this compound likely involves sequential halogenation and etherification steps. A plausible pathway includes:
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Iodination: Electrophilic iodination of naphthalene derivatives using iodine () in the presence of a base such as potassium carbonate () .
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Methoxymethoxy Protection: Introduction of methoxymethoxy groups via reaction with methoxymethyl chloride () under basic conditions (e.g., sodium hydride, ) .
For example, Scheme 2 in details analogous reactions where iodination and MOM protection are employed to functionalize pyridinone intermediates. These methods are adaptable to naphthalene systems, ensuring regioselective substitution.
Coupling Reactions
The binaphthalene core may be assembled via Suzuki-Miyaura coupling, a cross-coupling reaction between halogenated aromatics and boronic acids. This method is widely used to construct biaryl systems with high fidelity . For instance, the coupling of 6-iodo-2-(methoxymethoxy)naphthalen-1-ylboronic acid with a second iodinated naphthalene precursor could yield the target compound.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Iodination | , , HO, rt | ~60% |
| MOM Protection | , , THF | ~75% |
| Suzuki Coupling | Pd(PPh), , dioxane/HO | ~50% |
Physicochemical and Electronic Properties
Lipophilicity and Solubility
The compound’s high value (7.2) indicates significant hydrophobicity, making it soluble in organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) but poorly soluble in aqueous media . This property is advantageous for applications in organic electronics, where thin-film deposition from nonpolar solvents is required.
Electronic Effects
The electron-donating methoxymethoxy groups and electron-withdrawing iodine atoms create a push-pull electronic configuration. This asymmetry enhances polarizability, potentially making the compound suitable for nonlinear optical (NLO) materials.
Applications in Research
Medicinal Chemistry
Halogenated naphthalenes are explored as kinase inhibitors and antimicrobial agents. The iodine atoms in this compound could facilitate radiolabeling for imaging studies, while the methoxymethoxy groups enhance metabolic stability .
Material Science
In organic light-emitting diodes (OLEDs), binaphthalene derivatives act as emissive layers. The rigid structure and halogen substituents of this compound may improve electron transport and device efficiency.
Synthetic Intermediate
The compound serves as a precursor for synthesizing chiral ligands or metal-organic frameworks (MOFs) via further functionalization of the methoxymethoxy groups .
Research Findings and Challenges
Stability Considerations
Iodine substituents are susceptible to photodegradation, necessitating storage in amber vials under inert atmospheres. Additionally, the rotatable bonds in the methoxymethoxy groups may introduce conformational variability, complicating crystallization .
Recent Advances
A 2025 study highlighted the use of analogous iodinated naphthalenes in photoredox catalysis, where their heavy atom effect promotes intersystem crossing for triplet-state generation .
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